

# In-Depth Technical Guide: N-(4-methoxyphenyl)Glycine Crystal Structure Analysis

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## Compound of Interest

Compound Name: **N-(4-methoxyphenyl)Glycine**

Cat. No.: **B182500**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of **N-(4-methoxyphenyl)glycine**. While a definitive, publicly available crystal structure for **N-(4-methoxyphenyl)glycine** could not be located in the course of this review, this document outlines the synthesis and the detailed experimental protocols that would be employed for its crystallographic analysis. The information presented is based on established techniques for similar small organic molecules and is intended to serve as a foundational resource for researchers undertaking such studies.

## Introduction

**N-(4-methoxyphenyl)glycine** is a derivative of the simplest amino acid, glycine, and belongs to the broader class of N-aryl amino acids. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive molecules and their potential as building blocks in peptide synthesis.<sup>[1]</sup> The precise three-dimensional arrangement of atoms within a crystal of **N-(4-methoxyphenyl)glycine** is crucial for understanding its physicochemical properties, predicting its behavior in biological systems, and for rational drug design. X-ray crystallography remains the gold standard for determining the atomic and molecular structure of crystalline solids.<sup>[2][3]</sup>

## Synthesis of N-(4-methoxyphenyl)glycine

The synthesis of **N-(4-methoxyphenyl)glycine** can be achieved through several established synthetic routes. A common and effective method is the nucleophilic substitution reaction between p-anisidine and a glycine equivalent, such as chloroacetic acid or ethyl bromoacetate.

## Example Synthetic Protocol

A typical synthesis involves the reaction of p-anisidine with chloroacetic acid in an aqueous alkaline solution.

Materials:

- p-Anisidine
- Chloroacetic acid
- Sodium carbonate
- Hydrochloric acid
- Ethanol
- Water

Procedure:

- Dissolve sodium carbonate in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add p-anisidine to the solution and heat the mixture to reflux until the p-anisidine has dissolved.
- In a separate beaker, dissolve chloroacetic acid in water.
- Slowly add the chloroacetic acid solution to the refluxing p-anisidine solution over a period of 30 minutes.
- Continue to reflux the reaction mixture for 4-6 hours.

- After cooling to room temperature, acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.
- The crude **N-(4-methoxyphenyl)glycine** will precipitate out of the solution.
- Collect the solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an ethanol/water mixture to yield pure **N-(4-methoxyphenyl)glycine** crystals.

## Experimental Protocol for Crystal Structure Analysis

The determination of the crystal structure of **N-(4-methoxyphenyl)glycine** would follow a standardized workflow involving crystal growth, X-ray diffraction data collection, and structure solution and refinement.

## Crystallization

Obtaining a single crystal of sufficient size and quality is the most critical and often the most challenging step in X-ray crystallography.<sup>[2]</sup> For **N-(4-methoxyphenyl)glycine**, a common technique would be slow evaporation from a suitable solvent or solvent mixture.

Protocol for Slow Evaporation:

- Prepare a saturated solution of purified **N-(4-methoxyphenyl)glycine** in a solvent in which it has moderate solubility (e.g., ethanol, methanol, or an ethanol/water mixture).
- Gently warm the solution to ensure all the solid is dissolved.
- Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or a small beaker.
- Cover the container with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent.
- Place the container in a vibration-free environment at a constant, cool temperature.
- Monitor the container over several days to weeks for the formation of single crystals.

## X-ray Diffraction Data Collection

Once a suitable crystal (typically  $>0.1$  mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in an intense beam of X-rays.[\[2\]](#)[\[4\]](#)

Data Collection Parameters:

Parameter	Typical Value/Setting
Instrument	Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku)
X-ray Source	Mo K $\alpha$ ( $\lambda = 0.71073$ Å) or Cu K $\alpha$ ( $\lambda = 1.54184$ Å)
Temperature	100 K or 293 K (cryo-cooling is common to reduce thermal motion)
Detector	CCD or CMOS area detector
Data Collection Strategy	$\omega$ and $\varphi$ scans
Exposure Time per Frame	10 - 60 seconds
Total Data Collection Time	2 - 8 hours

## Structure Solution and Refinement

The collected diffraction data, which consists of a series of images of diffraction spots, is processed to determine the unit cell dimensions and the intensities of the reflections.

Software:

- Data Integration and Scaling: Software provided by the diffractometer manufacturer (e.g., APEX, CrysAlisPro).
- Structure Solution: Direct methods (e.g., SHELXT) or Patterson methods.
- Structure Refinement: Full-matrix least-squares on  $F^2$  (e.g., SHELXL).

The initial model of the structure is refined by adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern.

## Data Presentation (Illustrative)

As the specific crystal structure of **N-(4-methoxyphenyl)glycine** is not publicly available, the following tables provide an illustrative example of the kind of quantitative data that would be obtained from a successful crystal structure determination, based on typical values for similar N-aryl glycine derivatives.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters.

Parameter	Illustrative Value
Empirical formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>
Formula weight	181.19
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 5.0 - 6.0 Å, b = 10.0 - 12.0 Å, c = 8.0 - 9.0 Å
$\alpha$ = 90°, $\beta$ = 95 - 105°, $\gamma$ = 90°	
Volume	400 - 550 Å <sup>3</sup>
Z	4
Density (calculated)	1.3 - 1.5 g/cm <sup>3</sup>
Absorption coefficient	0.10 - 0.12 mm <sup>-1</sup>
F(000)	384
Crystal size	0.20 x 0.15 x 0.10 mm <sup>3</sup>
Theta range for data collection	2.0 to 28.0°
Index ranges	-h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l
Reflections collected	> 5000
Independent reflections	> 1000 [R(int) = 0.03 - 0.05]
Completeness to theta = 25.242°	> 99.0 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	> 1000 / 0 / > 120
Goodness-of-fit on F <sup>2</sup>	1.0 - 1.1
Final R indices [I>2sigma(I)]	R1 = 0.03 - 0.05, wR2 = 0.08 - 0.12

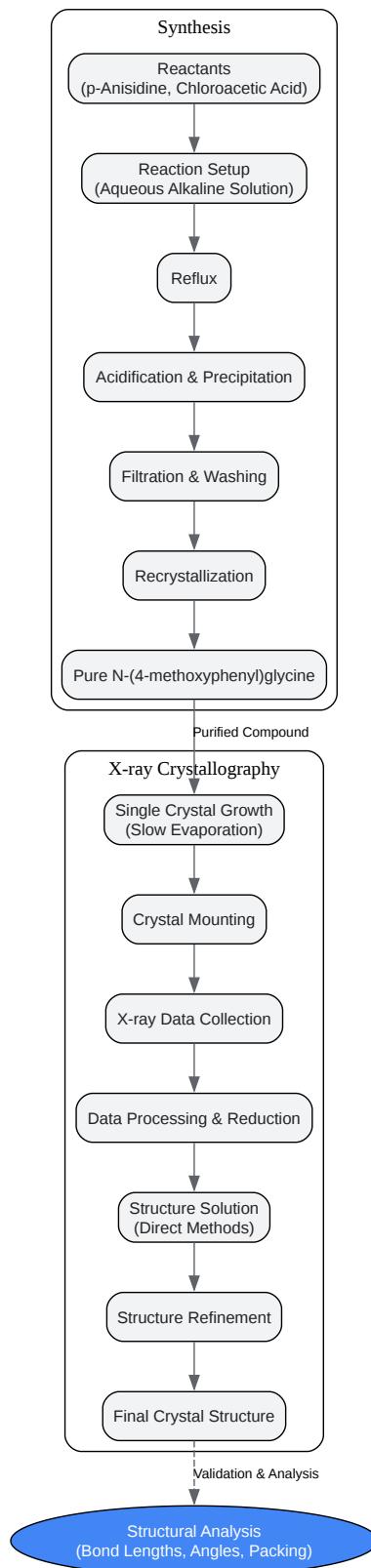
R indices (all data)	R1 = 0.04 - 0.07, wR2 = 0.09 - 0.15
Largest diff. peak and hole	0.2 to -0.2 e. $\text{\AA}^{-3}$

Table 2: Illustrative Selected Bond Lengths ( $\text{\AA}$ ) and Angles ( $^{\circ}$ ).

Bond	Length ( $\text{\AA}$ )	Angle	Angle ( $^{\circ}$ )
C(methoxy)-O	1.35 - 1.37	C(aryl)-O-C(methyl)	117 - 119
C(aryl)-N	1.40 - 1.43	C(aryl)-N-C(glycine)	120 - 125
N-C(glycine)	1.45 - 1.48	N-C(glycine)-C(O)	110 - 114
C(glycine)-C(O)	1.50 - 1.53	C(glycine)-C(O)-O(H)	115 - 118
C=O	1.20 - 1.22	C(glycine)-C(O)=O	122 - 125
C-O(H)	1.30 - 1.33	O=C-O(H)	120 - 123

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of **N-(4-methoxyphenyl)glycine**.



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Fig. 1: Experimental workflow for synthesis and crystal structure analysis.

## Conclusion

This technical guide has detailed the necessary steps for the synthesis and comprehensive crystal structure analysis of **N-(4-methoxyphenyl)glycine**. While the specific crystallographic data for this compound is not currently available in public databases, the outlined protocols provide a robust framework for researchers to pursue this investigation. A successful crystal structure determination would provide invaluable insights into the molecular conformation, intermolecular interactions, and solid-state packing of **N-(4-methoxyphenyl)glycine**, which are critical for its application in pharmaceutical and materials science research. The illustrative data presented herein serves as a guide for the expected outcomes of such an analysis.

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